![molecular formula C14H25NO3 B14220434 3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one CAS No. 827017-76-5](/img/structure/B14220434.png)
3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one is a synthetic organic compound that features a morpholine ring and an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one typically involves the reaction of diethyl oxalate with morpholine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the oxolane ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one: Unique due to its specific ring structure and substituents.
Morpholine derivatives: Compounds with similar morpholine rings but different substituents.
Oxolane derivatives: Compounds with oxolane rings but different substituents.
Uniqueness
This compound stands out due to its combination of morpholine and oxolane rings, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
827017-76-5 |
|---|---|
Fórmula molecular |
C14H25NO3 |
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
3,3-diethyl-5-(2-morpholin-4-ylethyl)oxolan-2-one |
InChI |
InChI=1S/C14H25NO3/c1-3-14(4-2)11-12(18-13(14)16)5-6-15-7-9-17-10-8-15/h12H,3-11H2,1-2H3 |
Clave InChI |
FGLKYOOQTDIICZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(OC1=O)CCN2CCOCC2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


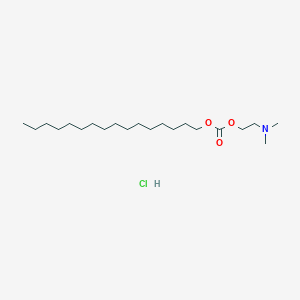

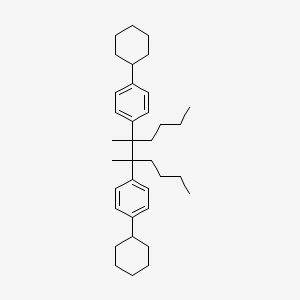


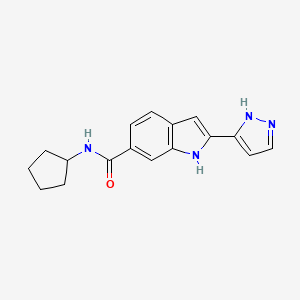

![2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14220381.png)
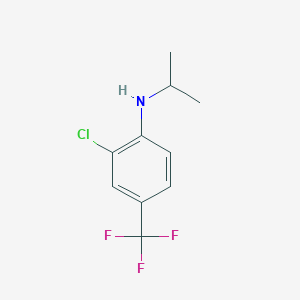
![(1R,2R,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14220399.png)
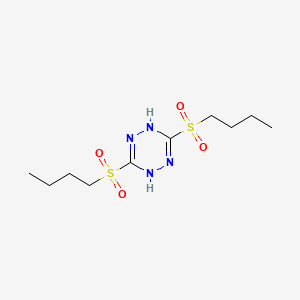
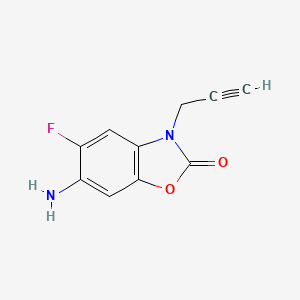
![3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B14220423.png)
![4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14220429.png)
